molecular formula C21H27N7O6 B1496723 Ketotrexate CAS No. 52196-22-2

Ketotrexate

Cat. No.: B1496723
CAS No.: 52196-22-2
M. Wt: 473.5 g/mol
InChI Key: KCPBTDJBDDCNQE-KZUDCZAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketotrexate, also known as methotrexate, is a chemotherapy agent and immune-system suppressant. It is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. The compound was first synthesized in 1947 and has since become a cornerstone in the treatment of diseases such as breast cancer, leukemia, lung cancer, lymphoma, gestational trophoblastic disease, osteosarcoma, psoriasis, rheumatoid arthritis, and Crohn’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketotrexate is synthesized through a multi-step process involving the reaction of 4-amino-N10-methylpteroylglutamic acid with various reagents. The synthesis typically involves the following steps:

    Formation of the pteridine ring: This is achieved by reacting 2,4-diamino-6-hydroxypyrimidine with formic acid and formaldehyde.

    Attachment of the benzoyl group: The pteridine ring is then reacted with 4-aminobenzoic acid to form the intermediate compound.

    Formation of the glutamic acid derivative: The intermediate is then reacted with glutamic acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ketotrexate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ketotrexate has a wide range of scientific research applications, including:

Mechanism of Action

Ketotrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, repair, and cellular replication. The compound also affects other enzymes involved in folate metabolism, leading to a decrease in the production of purines and pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ketotrexate is unique in its broad range of applications and its ability to inhibit multiple enzymes involved in folate metabolism. This makes it a versatile and effective treatment for a variety of diseases .

Properties

CAS No.

52196-22-2

Molecular Formula

C21H27N7O6

Molecular Weight

473.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H27N7O6/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32)/t13?,14-/m0/s1

InChI Key

KCPBTDJBDDCNQE-KZUDCZAMSA-N

Isomeric SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Related CAS

52386-42-2 (di-hydrochloride salt)

Synonyms

5-methyltetrahydrohomofolate
5-methyltetrahydrohomofolic acid
5-methyltetrahydrohomofolic acid, disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketotrexate
Reactant of Route 2
Ketotrexate
Reactant of Route 3
Ketotrexate
Reactant of Route 4
Ketotrexate
Reactant of Route 5
Ketotrexate
Reactant of Route 6
Ketotrexate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.